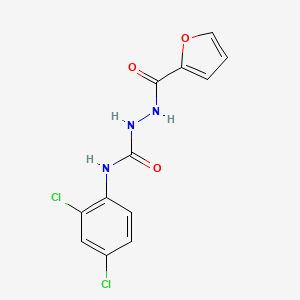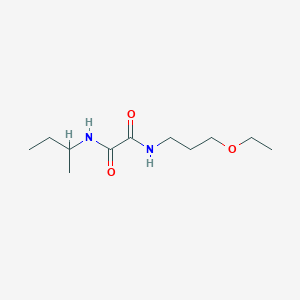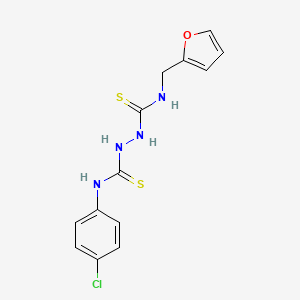![molecular formula C19H19N3OS B4115404 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide](/img/structure/B4115404.png)
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide
Vue d'ensemble
Description
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide, also known as MLN4924, is a small molecule inhibitor that has gained significant attention in the field of cancer research. It is a potent inhibitor of NEDD8-activating enzyme (NAE), which plays a crucial role in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. The inhibition of NAE by MLN4924 results in the accumulation of these proteins, leading to cell cycle arrest and apoptosis.
Mécanisme D'action
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide inhibits NAE, which is responsible for activating the ubiquitin-like protein NEDD8. NEDD8 is then conjugated to cullin family proteins, which are components of the E3 ubiquitin ligase complex. The E3 ubiquitin ligase complex is responsible for targeting proteins for degradation by the proteasome. Inhibition of NAE by 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide results in the accumulation of cullin family proteins, leading to the stabilization of proteins that are involved in cell cycle regulation, DNA repair, and apoptosis. This results in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to have significant biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to inhibit tumor growth in vivo. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide is its potency as an inhibitor of NAE. It has been shown to be effective at low concentrations, making it a valuable tool for studying the ubiquitin-proteasome pathway. However, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has some limitations for lab experiments. It is a small molecule inhibitor, which means that it may have off-target effects. In addition, 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide is not stable in aqueous solutions, which can limit its use in certain experiments.
Orientations Futures
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has shown significant potential as an anti-cancer agent, and there are several future directions for research in this area. One direction is to study the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in combination with other cancer therapies. Another direction is to study the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in different cancer types. In addition, future research could focus on developing more stable analogs of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide that could be used in a wider range of experiments. Finally, research could focus on identifying biomarkers that could predict the effectiveness of 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide in individual patients.
Applications De Recherche Scientifique
2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has been extensively studied for its potential as an anti-cancer agent. It has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer. 2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-1-naphthylpropanamide has also been shown to enhance the effectiveness of other cancer therapies, such as radiation and chemotherapy.
Propriétés
IUPAC Name |
2-(4,6-dimethylpyrimidin-2-yl)sulfanyl-N-naphthalen-1-ylpropanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c1-12-11-13(2)21-19(20-12)24-14(3)18(23)22-17-10-6-8-15-7-4-5-9-16(15)17/h4-11,14H,1-3H3,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHYRVFQSRZYHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)SC(C)C(=O)NC2=CC=CC3=CC=CC=C32)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]-N-(naphthalen-1-yl)propanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 2-({[4-(2-furoyl)-1-piperazinyl]carbonothioyl}amino)-5-methyl-4-phenyl-3-thiophenecarboxylate](/img/structure/B4115323.png)
![N-(4-acetylphenyl)-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarboxamide](/img/structure/B4115335.png)
![methyl 2-[({[1-(1-ethyl-3-methyl-1H-pyrazol-4-yl)ethyl]amino}carbonyl)amino]benzoate](/img/structure/B4115351.png)

![N-{[4-allyl-5-({2-[(4-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-chlorobenzamide](/img/structure/B4115365.png)
![2-{4-[2-(4,5-dimethyl-1,3-thiazol-2-yl)-7-methyl-3,9-dioxo-1,2,3,9-tetrahydrochromeno[2,3-c]pyrrol-1-yl]phenoxy}acetamide](/img/structure/B4115372.png)

![ethyl 2-({[2-(3,4,5-triethoxybenzoyl)hydrazino]carbonothioyl}amino)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4115377.png)
![2-[(4-tert-butylphenyl)sulfonyl]-N-(1-phenylethyl)hydrazinecarbothioamide](/img/structure/B4115382.png)


![1-(4-ethylphenyl)-7-fluoro-2-[2-(4-morpholinyl)ethyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B4115403.png)
![3-{4-[(tert-butylamino)sulfonyl]phenyl}-N-(1-phenylethyl)propanamide](/img/structure/B4115409.png)
![4-[3-(4-benzyl-1-piperazinyl)-3-oxopropyl]-N-(2-phenylethyl)benzenesulfonamide](/img/structure/B4115417.png)